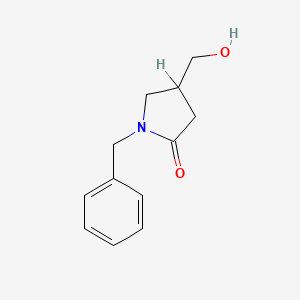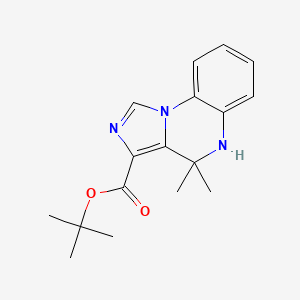
U 93631
Descripción general
Descripción
“tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate” is a chemical compound with the molecular formula C17H21N3O2 . It has a molecular weight of 299.37 g/mol . The compound is also known by other names such as U 93631, U93631, and U-93631 .
Molecular Structure Analysis
The compound has a complex structure that includes a quinoxaline ring, which is a type of heterocyclic compound . The InChI string, which is a textual identifier for chemical substances, for this compound is InChI=1S/C17H21N3O2/c1-16(2,3)22-15(21)13-14-17(4,5)19-11-8-6-7-9-12(11)20(14)10-18-13/h6-10,19H,1-5H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 470.1±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 73.3±3.0 kJ/mol . The flash point is 238.1±28.7 °C . The index of refraction is 1.598 . The molar refractivity is 85.7±0.5 cm3 . The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor . It has 3 freely rotating bonds . The polar surface area is 56 Å2 . The polarizability is 34.0±0.5 10-24 cm3 . The surface tension is 41.4±7.0 dyne/cm . The molar volume is 251.1±7.0 cm3 .Aplicaciones Científicas De Investigación
Neurofarmacología
U 93631 es conocido por ser un antagonista GABA_A . Interactúa con el sitio de la picrotoxina del receptor GABA_A y estabiliza el complejo receptor/canal de cloruro en un estado inactivo . Esta propiedad es particularmente útil en la investigación neurofarmacológica para estudiar los efectos de la neurotransmisión inhibitoria y para comprender el papel de los receptores GABA_A en diversas afecciones neurológicas.
Plasticidad Sináptica
La capacidad del compuesto para causar un rápido decaimiento de las corrientes de cloruro inducidas por el ácido gamma-aminobutírico se puede utilizar para investigar la plasticidad sináptica . Esto es crucial para comprender los mecanismos de aprendizaje y memoria a nivel sináptico, así como para explorar posibles tratamientos para los déficits cognitivos.
Investigación del Mecanismo Anestésico
Dado que this compound es un antagonista del receptor GABA_A, se puede utilizar para estudiar los mecanismos de acción de varios anestésicos que actúan sobre los receptores GABA_A . Esto puede ayudar en el desarrollo de nuevos anestésicos con perfiles de eficacia y seguridad mejorados.
Desarrollo de Anticonvulsivantes
La investigación sobre la modulación de los receptores GABA_A es esencial para el desarrollo de medicamentos anticonvulsivos. La acción antagonista de this compound podría proporcionar información sobre el diseño de fármacos destinados a controlar las convulsiones al dirigirse a estos receptores .
Tratamiento de la Dependencia del Alcohol
La modulación de los receptores GABA_A también está implicada en las propiedades adictivas del alcohol. This compound se puede utilizar para estudiar el potencial de los antagonistas del receptor GABA_A para mitigar la dependencia del alcohol y los síntomas de abstinencia .
Trastornos del Sueño
La inactivación de los receptores GABA_A tiene implicaciones en la regulación del sueño. This compound podría utilizarse en la investigación destinada a comprender la patofisiología de los trastornos del sueño y desarrollar nuevos tratamientos farmacológicos .
Ansiedad y Depresión
La investigación ha demostrado que los receptores GABA_A juegan un papel en la ansiedad y la depresión. This compound puede ser una herramienta valiosa en el estudio de estas afecciones, lo que potencialmente conduciría al desarrollo de nuevos agentes terapéuticos .
Estudios de Neurotoxicidad
This compound se puede utilizar para inducir una inactivación controlada de los receptores GABA_A, lo que puede ser útil en estudios que investigan la neurotoxicidad y los mecanismos protectores del sistema nervioso contra diversas toxinas .
Mecanismo De Acción
Target of Action
U 93631, also known as tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate, primarily targets the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which plays a key role in inhibitory neurotransmission in the brain .
Mode of Action
This compound acts as an antagonist of the GABA A receptor . It binds to the GABA A receptor at a site that is similar to the binding site of picrotoxin, a potent neurotoxin and convulsant . The binding of this compound to the GABA A receptor decreases the probability of the chloride channel opening and stabilizes the receptor in an inactivated state .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By acting as an antagonist of the GABA A receptor, this compound interferes with the normal functioning of this pathway, which is critical for inhibitory neurotransmission in the brain .
Result of Action
The binding of this compound to the GABA A receptor results in a decrease in the probability of the chloride channel opening, thereby stabilizing the receptor in an inactivated state . This leads to a rapid decay of gamma-aminobutyric acid (GABA)-induced currents .
Análisis Bioquímico
Biochemical Properties
U 93631 interacts primarily with the GABA_A receptor, a crucial component in the central nervous system responsible for mediating inhibitory neurotransmission. By binding to the picrotoxin site on the GABA_A receptor, this compound stabilizes the receptor/Cl- channel complex in an inactivated state. This interaction results in the rapid decay of gamma-aminobutyric acid (GABA)-induced chloride currents . The compound’s ability to modulate GABA_A receptor activity makes it a valuable tool for studying inhibitory neurotransmission and related disorders.
Cellular Effects
This compound exerts significant effects on various cell types, particularly neurons. By inhibiting GABA_A receptor activity, this compound influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s action leads to decreased chloride ion influx, which can alter neuronal excitability and synaptic transmission . These effects are crucial for understanding the role of GABAergic signaling in neurological conditions such as epilepsy and anxiety disorders.
Molecular Mechanism
At the molecular level, this compound binds to the picrotoxin site on the GABA_A receptor, preventing the receptor from opening its chloride channel. This binding interaction stabilizes the receptor in an inactivated state, reducing the probability of chloride channel opening . The inhibition of chloride ion influx disrupts the hyperpolarization of neurons, thereby modulating neuronal excitability and synaptic transmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and can be stored for up to 12 months . Its activity may degrade over extended periods, necessitating careful handling and storage. Long-term studies have shown that this compound can cause sustained inhibition of GABA_A receptor activity, leading to prolonged alterations in neuronal function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits GABA_A receptor activity without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including convulsions and neurotoxicity . These findings highlight the importance of dose optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with the GABA_A receptor. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by hepatic enzymes . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to consider metabolic factors in experimental designs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites . Additionally, specific transporters and binding proteins may play a role in its cellular localization and accumulation.
Subcellular Localization
This compound predominantly localizes to the plasma membrane, where it interacts with the GABA_A receptor. The compound’s activity is influenced by its subcellular localization, as it must reach the receptor site to exert its effects . Post-translational modifications and targeting signals may also direct this compound to specific cellular compartments, further modulating its activity and function.
Propiedades
IUPAC Name |
tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-16(2,3)22-15(21)13-14-17(4,5)19-11-8-6-7-9-12(11)20(14)10-18-13/h6-10,19H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBSEJKZKXIYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(N=CN2C3=CC=CC=C3N1)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164988 | |
| Record name | U 93631 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152273-12-6 | |
| Record name | U 93631 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152273126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | U 93631 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



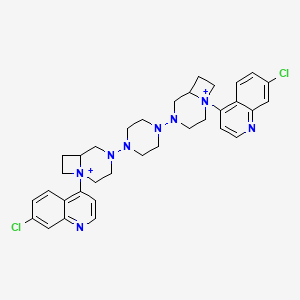
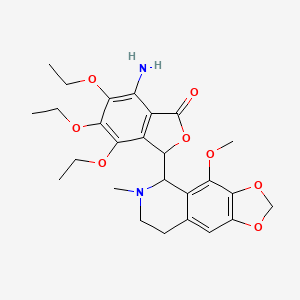

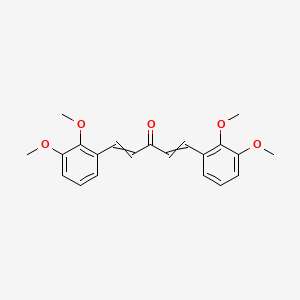
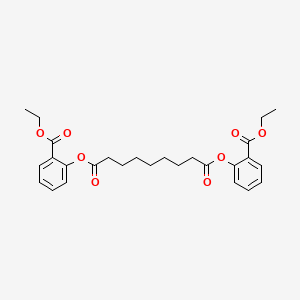
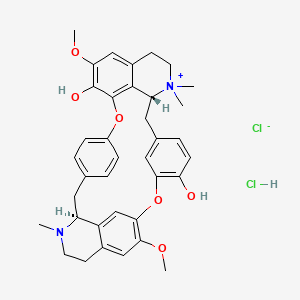
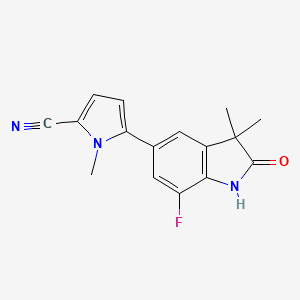
![1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol](/img/structure/B1683281.png)
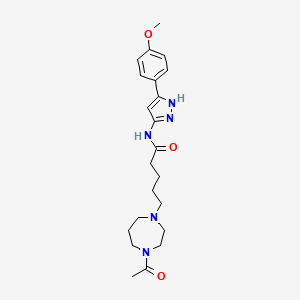
![(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid](/img/structure/B1683283.png)
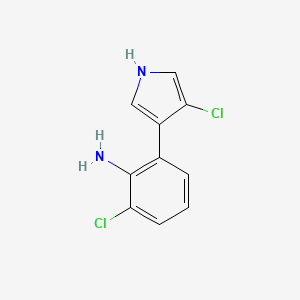
![3-hydroxy-2-[[2-[[15-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxyhexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1683286.png)

